

What is (Perfluoro-N-hexyl)ethane

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Compound of Interest

Compound Name: (Perfluoro-N-hexyl)ethane

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An In-Depth Technical Guide to **(Perfluoro-N-hexyl)ethane**: Properties, Synthesis, and Advanced Applications

Abstract

(Perfluoro-N-hexyl)ethane, systematically known as 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane, is a partially fluorinated alkane that occupies a unique niche at the intersection of materials science, biomedical research, and energy applications. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis methodologies, and key applications. As a member of the broader class of Per- and Polyfluoroalkyl Substances (PFAS), its environmental and safety profile is also critically examined. The document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this specialized fluorochemical, with a focus on its utility in advanced NMR/MRI signal enhancement and the development of proton transport materials.

Introduction

Fluorinated organic compounds are renowned for their exceptional thermal stability, chemical inertness, and low surface energy. **(Perfluoro-N-hexyl)ethane** (CAS 80793-17-5) is a significant example of a hydrofluoroalkane, a molecule that combines a perfluorinated carbon chain with a hydrocarbon segment. This hybrid structure—an ethyl group (CH_3CH_2-) attached to a perfluorohexyl chain ($-(\text{CF}_2)_5\text{CF}_3$)—imparts a unique balance of properties, distinguishing it from fully fluorinated perfluoroalkanes.

While sharing the stability conferred by the strong carbon-fluorine bonds, the hydrocarbon tail provides a site for chemical functionalization and influences its solubility and interfacial behavior. These characteristics have positioned **(Perfluoro-N-hexyl)ethane** as a valuable intermediate and functional material in several high-technology fields. Its applications range from enhancing magnetic resonance imaging signals to serving as a foundational component in materials for next-generation fuel cells.[1] However, as a PFAS, its environmental persistence necessitates a thorough evaluation of its lifecycle and potential impacts.[2][3] This guide aims to provide the scientific community with an authoritative resource on the core technical aspects of this compound.

Physicochemical Properties and Molecular Structure

A precise understanding of the molecular identity and physical properties of **(Perfluoro-N-hexyl)ethane** is fundamental to its application.

Identification and Nomenclature

The compound is identified by several names and chemical codes, summarized in the table below.

Identifier	Value
CAS Number	80793-17-5[1][4][5]
IUPAC Name	1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane[1][4][6]
Synonyms	(Perfluorohex-1-yl)ethane, O62 compound[1][5][7]
Molecular Formula	C ₈ H ₅ F ₁₃ [1][4][5]
Molecular Weight	348.1 g/mol [1][4]
Canonical SMILES	CCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F[1][5]
InChI Key	SKRWRXWNQFQGRU-UHFFFAOYSA-N[1][5][6]

Molecular Structure Analysis

The structure of **(Perfluoro-N-hexyl)ethane** consists of two distinct moieties: a non-polar, hydrophobic, and lipophobic perfluorohexyl tail, and a non-polar but lipophilic ethyl head. This segmentation is the source of its unique interfacial properties and makes it a subject of interest for applications requiring specific surface activities, such as in surfactants or specialized coatings.[1][8] The highly electronegative fluorine atoms create a strong helical electron shield around the carbon backbone of the tail, rendering it exceptionally stable.

Caption: Molecular structure of **(Perfluoro-N-hexyl)ethane**.

Physical and Thermodynamic Properties

The physical properties are a direct consequence of its molecular structure, combining the volatility of a medium-chain alkane with the high density and low refractive index characteristic of fluorocarbons. Thermodynamic properties are crucial for modeling its behavior in various processes, particularly in thermal management or phase-change applications.[9][10]

Property	Value	Source
Boiling Point	121.2 °C (at 760 mmHg)	[5]
Density	1.502 g/cm ³	[5]
Flash Point	34.4 °C	[5]
Appearance	Colorless Liquid	N/A
Purity	≥97% (typical commercial grade)	[4]

Synthesis and Manufacturing Processes

The synthesis of partially fluorinated alkanes like **(Perfluoro-N-hexyl)ethane** requires specialized methods to control the degree and position of fluorination.

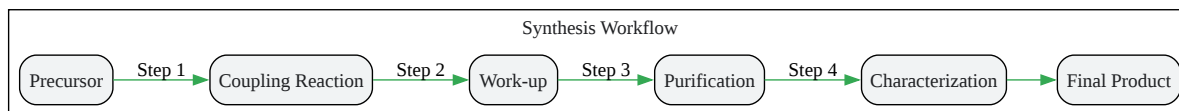
Core Synthesis Strategies

The manufacturing of perfluorinated compounds has historically relied on two primary methods: electrochemical fluorination (ECF) and direct fluorination using elemental fluorine. For compounds like **(Perfluoro-N-hexyl)ethane**, a more controlled approach is necessary.

A foundational industrial method for producing perfluorinated moieties is the Fowler Process. This involves passing the vapor of a hydrocarbon precursor over a high-valency metal fluoride, typically cobalt trifluoride (CoF₃), which acts as a controlled fluorinating agent. This process moderates the extreme reactivity of elemental fluorine and was originally developed during the Manhattan Project.[1] The perfluorinated intermediate (e.g., perfluorohexyl iodide) can then be coupled with an appropriate hydrocarbon group.

Generalized Laboratory Synthesis Workflow

While specific proprietary synthesis routes are not publicly detailed, a logical and generalized protocol can be constructed based on established organofluorine chemistry principles. This protocol is self-validating by including checkpoints for reaction completion and product purity.



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Caption: Generalized workflow for the synthesis of **(Perfluoro-N-hexyl)ethane**.

Experimental Protocol:

- Step 1: Radical-Mediated Coupling
 - Rationale: To form the C-C bond between the fluorinated and hydrocarbon segments. A common method involves the reaction of a perfluoroalkyl iodide with an alkene. A patent for a related compound, perfluorohexyl n-octane, uses a photocatalyzed condensation of perfluorohexyl iodoalkane and 1-octene.^[11] A similar principle can be applied here.
 - Procedure:
 1. Charge a reaction vessel with perfluorohexyl iodide ($\text{C}_6\text{F}_{13}\text{I}$) and a slight excess of ethylene gas in a suitable solvent (e.g., acetonitrile).
 2. Add a radical initiator (e.g., AIBN or a photocatalyst).
 3. Heat the reaction mixture under an inert atmosphere (e.g., N_2 or Ar) to initiate the reaction. The temperature will depend on the initiator used.
 4. Monitor the reaction progress via GC-MS or ^{19}F NMR to track the consumption of the perfluorohexyl iodide starting material.
- Step 2: Reduction and Work-up
 - Rationale: The initial coupling product will be an iodo-adduct ($\text{C}_6\text{F}_{13}\text{CH}_2\text{CH}_2\text{I}$). The terminal iodine must be replaced with hydrogen.

- Procedure:
 1. Once the initial reaction is complete, cool the mixture.
 2. Introduce a reducing agent, such as tributyltin hydride (Bu_3SnH) or catalytic hydrogenation, to replace the iodine with a hydrogen atom.
 3. After the reduction is complete, quench the reaction carefully (e.g., with an aqueous solution of $\text{Na}_2\text{S}_2\text{O}_3$ to remove any remaining iodine).
 4. Perform a liquid-liquid extraction. The fluorinated product will reside in the organic phase. Wash the organic phase with brine and dry it over an anhydrous salt (e.g., MgSO_4).
- Step 3: Purification
 - Rationale: To isolate the desired product from unreacted starting materials, by-products, and solvent.
 - Procedure:
 1. Remove the solvent under reduced pressure using a rotary evaporator.
 2. Purify the crude product by fractional distillation, collecting the fraction at the expected boiling point ($\sim 121^\circ\text{C}$).^[5] Alternatively, for higher purity, preparative gas chromatography or column chromatography on a fluorinated stationary phase can be used.^[1]
- Step 4: Characterization and Quality Control
 - Rationale: To confirm the identity and purity of the final product.
 - Procedure:
 1. Obtain ^1H NMR, ^{19}F NMR, and ^{13}C NMR spectra to confirm the molecular structure.
 2. Use GC-MS or LC-MS to confirm the molecular weight and assess purity.

3. Measure physical properties like density and refractive index to compare against known values.

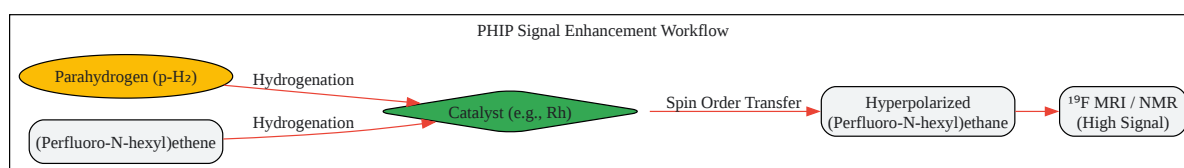
Key Scientific and Industrial Applications

The unique properties of **(Perfluoro-N-hexyl)ethane** make it a highly valuable compound in specialized research and industrial domains.

Advanced NMR/MRI Signal Enhancement

One of the most innovative applications is in the field of ^{19}F Magnetic Resonance Imaging (MRI) and Spectroscopy.[1]

- Mechanism: The technique of Parahydrogen-Induced Polarization (PHIP) is used to dramatically enhance the NMR signal of the fluorine nuclei. This involves the catalytic addition of parahydrogen (a spin isomer of H_2) to an unsaturated precursor, such as (Perfluoro-N-hexyl)ethene. The spin order from the parahydrogen is transferred to the fluorine nuclei during the subsequent hydrogenation to **(Perfluoro-N-hexyl)ethane**.
- Significance: This hyperpolarization leads to a signal enhancement of several orders of magnitude. Notably, the terminal $-\text{CF}_3$ group shows the highest polarization, making it an incredibly bright beacon in ^{19}F MRI.[1] This allows for high-sensitivity imaging and tracking of molecules tagged with this group in biological systems, opening new avenues for diagnostics and drug delivery research.[1]



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Caption: Conceptual workflow of Parahydrogen-Induced Polarization (PHIP).

Proton Transport Materials for Fuel Cells

In the field of energy science, **(Perfluoro-N-hexyl)ethane** serves as a precursor in the synthesis of advanced materials for Proton Exchange Membrane (PEM) Fuel Cells.^[1]

- **Role:** It is used to create novel perfluorinated monomers that are subsequently functionalized with acidic groups (e.g., sulfonic or phosphonic acids). These acidic groups are essential for facilitating proton transport across the membrane.^[1]
- **Methodology:** The compound's volatility is an asset, making it suitable for vacuum polymerization techniques used to create thin, uniform polymer films for PEMs.^[1] The resulting fluorinated polymers offer the high chemical and thermal stability required for the harsh operating conditions inside a fuel cell.

Other Applications

- **Life Sciences:** Its ability to interact with biological membranes allows it to be used in studies of cellular mechanisms. Research has indicated it can influence gene expression and signaling pathways.^[1]
- **Agriculture:** It has potential use as a surfactant or additive in advanced pesticide formulations, leveraging its ability to lower surface tension for better spreading and coverage.^[1]
- **Pharmaceuticals:** It can serve as a specialized intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).^[1]

Analytical Methodologies

The detection and quantification of **(Perfluoro-N-hexyl)ethane**, particularly at trace levels in environmental or biological samples, requires sophisticated analytical techniques.

Chromatographic and Spectrometric Analysis

- **Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):** This is the gold standard for the analysis of most PFAS, including **(Perfluoro-N-hexyl)ethane**.^{[12][13][14]} It offers high sensitivity and selectivity, allowing for detection at parts-per-trillion (ppt) levels.

- Gas Chromatography-Mass Spectrometry (GC-MS): Due to its relatively lower boiling point compared to long-chain PFAS, GC-MS can also be a viable method for its analysis, especially in less complex matrices.[\[12\]](#)

Sample Preparation Protocol: Solid-Phase Extraction (SPE)

Objective: To extract and concentrate **(Perfluoro-N-hexyl)ethane** from an aqueous matrix (e.g., water sample) prior to LC-MS/MS analysis.

- Cartridge Conditioning: A weak anion-exchange (WAX) SPE cartridge is conditioned sequentially with methanol and then ultrapure water. This activates the sorbent.[\[15\]](#)
- Sample Loading: The water sample (e.g., 250 mL), adjusted to an appropriate pH, is passed through the conditioned cartridge at a steady flow rate. The target analyte adsorbs to the sorbent.
- Washing: The cartridge is washed with a mild buffer to remove interfering matrix components.
- Elution: The analyte is eluted from the cartridge using a small volume of a suitable organic solvent, typically methanol, sometimes containing a modifying agent like ammonium hydroxide.
- Concentration: The eluate is concentrated under a gentle stream of nitrogen to a final volume (e.g., 1 mL), effectively increasing the analyte concentration by a factor of 250.
- Analysis: The concentrated extract is then ready for injection into the LC-MS/MS system.

Safety, Handling, and Environmental Considerations

As a member of the PFAS family, a thorough assessment of its safety and environmental impact is critical.

Laboratory Safety and Handling

While specific toxicity data for **(Perfluoro-N-hexyl)ethane** is limited, standard laboratory procedures for handling fluorinated chemicals should be followed.[1]

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[16]
- Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[16]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[17][18]
- First Aid:
 - Skin Contact: Wash off immediately with plenty of water.[16]
 - Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[17]
 - Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[16][17]

Environmental Profile and Health Considerations

(Perfluoro-N-hexyl)ethane belongs to the class of chemicals known as PFAS, which are often called "forever chemicals".[2][3]

- Persistence: The carbon-fluorine bond is one of the strongest in organic chemistry, making these compounds highly resistant to natural degradation processes (biotic or abiotic).[2][19] This leads to their extreme persistence in the environment.
- Bioaccumulation and Toxicity: Many PFAS compounds are known to bioaccumulate in organisms and biomagnify up the food chain.[20] The broader class of PFAS has been associated with a range of adverse health effects in humans, including developmental issues, increased cancer risk, and immune system suppression.[2][3]
- Knowledge Gaps: There is a scarcity of research on the specific toxicological and environmental fate of **(Perfluoro-N-hexyl)ethane** itself.[1] Therefore, its use should be

approached with caution, and releases to the environment should be minimized until more data becomes available.

Conclusion and Future Outlook

(Perfluoro-N-hexyl)ethane is a specialized fluorochemical with a unique molecular architecture that enables significant advancements in niche but critical areas of science and technology. Its role in hyperpolarized ^{19}F MRI presents a promising frontier for non-invasive medical diagnostics, while its utility as a building block for fuel cell membranes supports the development of clean energy technologies.

However, the compound's identity as a PFAS raises important questions about its long-term environmental impact. Future research must focus on two parallel tracks: harnessing its unique properties for technological innovation while simultaneously conducting rigorous studies on its environmental fate, transport, and toxicological profile. A complete lifecycle assessment is needed to ensure that its benefits can be realized without imposing a lasting environmental burden. The development of sustainable, fluorine-free alternatives or effective remediation technologies will be crucial for the long-term viability of applications currently reliant on such compounds.

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